
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide is a complex organic compound with a molecular formula of C19H12N2O3S This compound is characterized by the presence of a chromene ring, a thiazole ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-chromene-3-carboxylic acid with 4-phenylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
化学反应分析
Types of Reactions
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学研究应用
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
作用机制
The mechanism of action of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with these enzymes, leading to effective inhibition.
相似化合物的比较
Similar Compounds
- 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide
- 2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide
Uniqueness
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
477550-30-4 |
|---|---|
分子式 |
C19H12N2O3S |
分子量 |
348.38 |
IUPAC 名称 |
4-oxo-N-(4-phenyl-1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C19H12N2O3S/c22-17-13-8-4-5-9-16(13)24-10-14(17)18(23)21-19-20-15(11-25-19)12-6-2-1-3-7-12/h1-11H,(H,20,21,23) |
InChI 键 |
LXJXUOZKBQWHLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


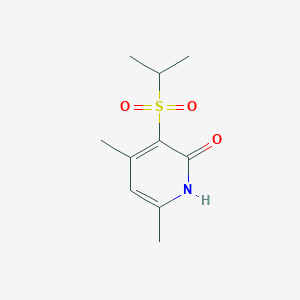
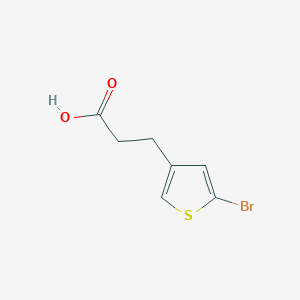
![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2795269.png)
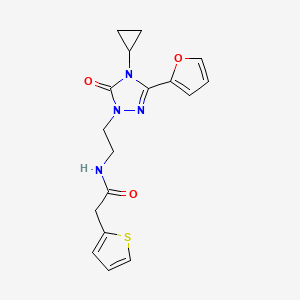
![4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2795273.png)
![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2795274.png)
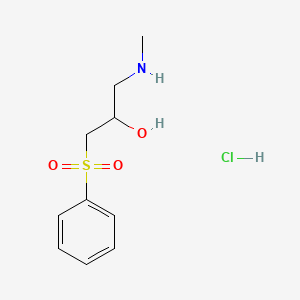
![4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2795278.png)
![N-(2,2-dimethoxyethyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2795282.png)
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2795284.png)
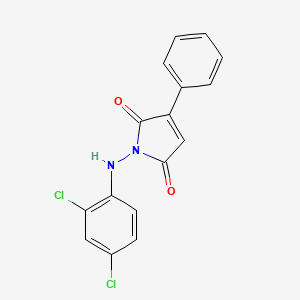
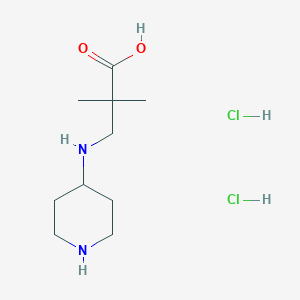
![8-(4-Ethylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2795287.png)
